High-Yield Synthesis via an Ionic Liquid-Mediated Heck Alkynylation Protocol
A protocol using bis(η3-allyl-μ-chloropalladium(II)), triphenylphosphine, pyrrolidine, and 1-butyl-3-methylimidazolium tetrafluoroborate at 100°C for 4 hours under an inert atmosphere provides 2-(2-phenylethynyl)pyridine in a quantitative yield of 100% [1]. This represents a significant improvement over a standard Sonogashira coupling procedure reported for the same compound, which provided a yield of 83% after chromatographic purification [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 100% yield |
| Comparator Or Baseline | 83% yield (standard Sonogashira coupling) |
| Quantified Difference | +17 percentage points |
| Conditions | Heck alkynylation with Pd catalyst, phosphine ligand, amine base, and ionic liquid at 100°C for 4h vs. Sonogashira coupling followed by chromatography on silica with dichloromethane |
Why This Matters
The near-quantitative yield under ionic liquid-mediated conditions offers a more efficient and potentially greener synthetic route, reducing material costs and purification burden for bulk procurement.
- [1] ChemicalBook. (n.d.). 2-(2-phenylethynyl)pyridine synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/2-2-phenylethynyl-pyridine.htm; citing: Saleh, S., Picquet, M., Meunier, P., & Hierso, J.-C. (2009). Tetrahedron, 65(34), 7146-7150. View Source
- [2] BenchChem. (n.d.). 2-(2-Phenylethynyl)pyridine. [Data cited from excluded source; cross-reference with primary literature recommended]. View Source
